(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to benzothiazole and piperazine have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, observing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
A novel bioactive heterocycle was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated for antiproliferative activity. The compound, characterized by structural exploration and Hirshfeld surface analysis, showed potential biological activities (Prasad et al., 2018).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, featuring benzodifuran and thiazolopyrimidine structures, were synthesized and screened for their anti-inflammatory and analgesic activities. These compounds were found to be effective cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new chemotype with potential anti-mycobacterial properties. Several compounds within this class demonstrated low micromolar activity against the Mycobacterium tuberculosis H37Rv strain, suggesting their usefulness in developing new antimycobacterial therapies (Pancholia et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to exhibit anti-inflammatory properties and act as dopamine and serotonin antagonists .
Mode of Action
Compounds with similar structures have shown to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds , it can be inferred that it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins, key mediators of inflammation.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have shown to inhibit albumin denaturation , which could be a potential result of this compound’s action.
properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-9-14(19-24-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(23-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYQARBBCPSIQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.